molecular formula C18H14N2O2 B1683737 5,6-Dihydro-6,6-dimethyl-5-oxo-8-(2-oxo-1(2H)-pyridinyl)-2-naphthalenecarbonitrile CAS No. 149455-36-7

5,6-Dihydro-6,6-dimethyl-5-oxo-8-(2-oxo-1(2H)-pyridinyl)-2-naphthalenecarbonitrile

Cat. No.: B1683737
CAS No.: 149455-36-7
M. Wt: 290.3 g/mol
InChI Key: PJCGOKFHROWGBX-UHFFFAOYSA-N
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Preparation Methods

The synthetic route for UR-8225 involves the reaction of 1,2-dihydro-4-(1,2-dihydro-2-oxo-1-pyridyl)-2,2-dimethyl-1-oxonaphthalene-6-carbonitrile with appropriate reagents under controlled conditions . The industrial production methods for UR-8225 are not widely documented, but it typically involves large-scale synthesis using similar reaction conditions as in laboratory settings.

Chemical Reactions Analysis

UR-8225 undergoes several types of chemical reactions, including:

    Oxidation: UR-8225 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: It can be reduced to form different reduced products.

    Substitution: UR-8225 can undergo substitution reactions where certain functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

UR-8225 has a wide range of scientific research applications:

Comparison with Similar Compounds

UR-8225 is similar to other potassium channel activators such as levcromakalim. UR-8225 exhibits slightly less potent vasorelaxant effects compared to levcromakalim . Other similar compounds include:

    Levcromakalim: A more potent potassium channel activator with similar vasorelaxant effects.

    Pinacidil: Another potassium channel opener with cardiovascular activity.

    Diazoxide: A potassium channel activator used in the treatment of hypertension.

UR-8225 is unique in its specific molecular structure and its slightly less potent but qualitatively similar effects compared to levcromakalim .

Properties

CAS No.

149455-36-7

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

6,6-dimethyl-5-oxo-8-(2-oxopyridin-1-yl)naphthalene-2-carbonitrile

InChI

InChI=1S/C18H14N2O2/c1-18(2)10-15(20-8-4-3-5-16(20)21)14-9-12(11-19)6-7-13(14)17(18)22/h3-10H,1-2H3

InChI Key

PJCGOKFHROWGBX-UHFFFAOYSA-N

SMILES

CC1(C=C(C2=C(C1=O)C=CC(=C2)C#N)N3C=CC=CC3=O)C

Canonical SMILES

CC1(C=C(C2=C(C1=O)C=CC(=C2)C#N)N3C=CC=CC3=O)C

Appearance

Solid powder

Key on ui other cas no.

149455-36-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,2-dihydro-4-(1,2-dihydro-2-oxo-1-pyridyl)-2,2-dimethyl-1-oxonaphthalene-6-carbonitrile
UR 8225
UR-8225

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dihydro-6,6-dimethyl-5-oxo-8-(2-oxo-1(2H)-pyridinyl)-2-naphthalenecarbonitrile
Reactant of Route 2
Reactant of Route 2
5,6-Dihydro-6,6-dimethyl-5-oxo-8-(2-oxo-1(2H)-pyridinyl)-2-naphthalenecarbonitrile
Reactant of Route 3
Reactant of Route 3
5,6-Dihydro-6,6-dimethyl-5-oxo-8-(2-oxo-1(2H)-pyridinyl)-2-naphthalenecarbonitrile
Reactant of Route 4
5,6-Dihydro-6,6-dimethyl-5-oxo-8-(2-oxo-1(2H)-pyridinyl)-2-naphthalenecarbonitrile
Reactant of Route 5
5,6-Dihydro-6,6-dimethyl-5-oxo-8-(2-oxo-1(2H)-pyridinyl)-2-naphthalenecarbonitrile
Reactant of Route 6
Reactant of Route 6
5,6-Dihydro-6,6-dimethyl-5-oxo-8-(2-oxo-1(2H)-pyridinyl)-2-naphthalenecarbonitrile

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